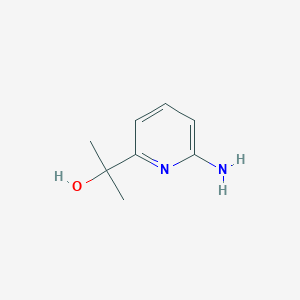











|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.[OH-].[NH4+].C([O-])([O-])=O.[K+].[K+].C[N:21](C)CCN>[Cu-]=O.C(O)CO>[NH2:21][C:2]1[N:7]=[C:6]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|


|
Name
|
|
|
Quantity
|
1600 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
solution
|
|
Quantity
|
8.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
205 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
65.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN)C
|
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu-]=O
|
|
Name
|
|
|
Quantity
|
14.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 6 h at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with dichloromethane (3×25 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
combined organics dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (spherical silica 20-45 μM, 23 g, Versaflash Supelco)
|
|
Type
|
WASH
|
|
Details
|
eluting with 0 to 5% over 20 min (10% ammonium hydroxide in methanol)/dichloromethane
|
|
Duration
|
20 min
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC(=N1)C(C)(C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 626 mg | |
| YIELD: PERCENTYIELD | 55.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 555.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |